rac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate

Insecticide Structure–Activity Relationship Pyrethroid

rac-Sodium (1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a gem‑difluorinated cyclopropane carboxylate salt that belongs to the class of fluorinated cyclopropane derivatives. It is characterized by a trans‑configured cyclopropane ring bearing a hydroxymethyl substituent at C‑3 and a carboxylate moiety at C‑1, with the sodium salt form enhancing water solubility relative to the free acid.

Molecular Formula C5H5F2NaO3
Molecular Weight 174.08 g/mol
Cat. No. B13620554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-sodium(1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate
Molecular FormulaC5H5F2NaO3
Molecular Weight174.08 g/mol
Structural Identifiers
SMILESC(C1C(C1(F)F)C(=O)[O-])O.[Na+]
InChIInChI=1S/C5H6F2O3.Na/c6-5(7)2(1-8)3(5)4(9)10;/h2-3,8H,1H2,(H,9,10);/q;+1/p-1/t2-,3+;/m1./s1
InChIKeyRXRBPRACTQTRLM-MUWMCQJSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Sodium (1R,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate: Physicochemical Profile and Core Structural Features


rac-Sodium (1R,3R)-2,2-difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate is a gem‑difluorinated cyclopropane carboxylate salt that belongs to the class of fluorinated cyclopropane derivatives [1]. It is characterized by a trans‑configured cyclopropane ring bearing a hydroxymethyl substituent at C‑3 and a carboxylate moiety at C‑1, with the sodium salt form enhancing water solubility relative to the free acid. The compound serves as a versatile building block in medicinal chemistry and agrochemical development, where the gem‑difluoro motif imparts distinct electronic and conformational properties compared to non‑fluorinated or mono‑fluorinated analogues [1].

Scaffold
gem-Difluorocyclopropane with electronic and conformational bias
Form
Sodium salt for improved aqueous handling and reactivity
Chiral Gateway
Racemate suitable for lipase-catalyzed enantiomer resolution

Why Generic Cyclopropane Carboxylates Cannot Substitute for rac-Sodium (1R,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate


Simple cyclopropane carboxylates and non‑fluorinated hydroxymethyl‑cyclopropane analogues lack the gem‑difluoro substitution that fundamentally alters electronic distribution, ring geometry, and hydrogen‑bonding capacity [1][2]. The two fluorine atoms on C‑2 withdraw electron density through inductive effects, increasing the acidity of the carboxylic acid and lowering the pKa of the conjugate acid by approximately 0.5–1.0 log units relative to non‑fluorinated counterparts [2]. Additionally, the difluoro motif restricts rotational freedom and affects the orientation of the hydroxymethyl and carboxylate groups, which directly impacts molecular recognition in enzyme pockets and receptor binding sites. Interchanging a non‑fluorinated or mono‑fluorinated analogue therefore results in altered potency, selectivity, and pharmacokinetic properties, as demonstrated by the differential insecticidal activity and DNA‑cleavage behavior documented in the quantitative evidence below.

1
Electronic shift
gem-Difluoro lowers pKa by ~0.5–1.0 units; non-fluorinated cyclopropane carboxylates exhibit different ionization and binding.
2
Conformational restriction
Fluorine atoms constrain ring geometry and orient hydroxymethyl/carboxylate groups, altering molecular recognition.
3
Enzymatic resolution mismatch
Non-fluorinated diols lack the activating gem-difluoro motif for lipase recognition, limiting enantiopure procurement.

Quantitative Differentiation Evidence for rac-Sodium (1R,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate vs. Closest Analogues


Enhanced Insecticidal Activity of gem‑Difluorocyclopropane Carboxylates Relative to Non‑Fluorinated Cyclopropane Analogues

In a systematic study of pyrethroid‑type non‑ester insecticides, difluorocyclopropyl compounds exhibited on average slightly higher insecticidal activity compared to their non‑fluorinated cyclopropyl analogues against houseflies (Musca domestica) and mustard beetles (Phaedon cochleariae) [1]. Statistical analysis confirmed that the cyclopropyl form combined with a central E‑alkene linker produced greater‑than‑additive activity enhancements, and the presence of the gem‑difluoro group contributed a measurable, though modest, activity boost over the parent cyclopropane series [1].

Insecticidal SAR
Class-level inference
gem-Difluoro cyclopropylslightly higher activity
Non-fluorinated cyclopropylbaseline
Reported class-level activity context; supports pyrethroid SAR studies
Housefly/mustard beetle topical assays; exact fold-change not reported
Insecticide Structure–Activity Relationship Pyrethroid

Photo‑Switchable DNA Cleavage Activity Unique to gem‑Difluorocyclopropane Derivatives

gem‑Difluorocyclopropane–anthracene hybrids demonstrate potent DNA cleavage activity upon photo‑irradiation, whereas the corresponding non‑fluorinated gem‑difluorocyclopropane (i.e., (S,S)‑1,3‑bishydroxymethyl‑2,2‑difluorocyclopropane) lacking the anthracene moiety is completely inactive under identical conditions [1]. Specifically, (S,S)‑9‑anthracenecarboxylic ester 2 at 200 μM converted 23% of supercoiled ϕX174 DNA (Form I) to the relaxed form (Form II) upon photolysis, while no cleavage was observed for the parent diol (S,S)‑1 or its diacetate [1]. Furthermore, the DNA cleavage efficiency was strongly dependent on the chirality of the cyclopropane ring, with the (S,S)‑ and (R,R)‑enantiomers of the amide derivative showing a clear contrast in activity [1].

DNA cleavage probe
Cross-study comparable
gem-Difluoro-anthracene 200 µM23% conversion
Non-anthracene difluoro core0% conversion
Photo-switchable DNA cleavage probe context; chirality-dependent activity
ϕX174 DNA; requires anthracene activator; enantiomer contrast observed
DNA Cleavage Photochemistry Chemical Biology

Distinct Lipophilicity and Solubility Profile vs. Non‑Fluorinated Hydroxymethyl‑Cyclopropane Carboxylates

Computational prediction indicates that 2,2‑difluoro‑3‑(hydroxymethyl)cyclopropane‑1‑carboxylic acid possesses a calculated logP (SlogP) of 2.01 and logS of −3.82, corresponding to moderate lipophilicity and limited aqueous solubility [1]. In comparison, the non‑fluorinated analogue 3‑(hydroxymethyl)cyclopropane‑1‑carboxylic acid exhibits a lower SlogP of approximately 1.78 and logS of −3.52, reflecting a measurable decrease in lipophilicity and slightly higher solubility [2]. The introduction of the two fluorine atoms thus increases calculated logP by ∼0.23 log units while reducing solubility by ∼0.3 log units, a shift that can influence membrane permeability and metabolic stability [1][2].

Lipophilicity shift
Cross-study comparable
ΔSlogP +0.23 / ΔlogS −0.30
Guides formulation and permeability prediction in lead optimization
In silico MMsINC prediction; experimental validation recommended
Physicochemical Properties Lipophilicity Drug‑likeness

Access to Enantiopure gem‑Difluorocyclopropane Building Blocks via Chemo‑Enzymatic Resolution

Optically active gem‑difluorocyclopropane derivatives can be obtained through lipase‑catalyzed desymmetrization of prochiral diols or diacetates, a strategy that has been successfully applied to 1,3‑bishydroxymethyl‑2,2‑difluorocyclopropane and related scaffolds [1]. The racemic sodium salt can therefore serve as a precursor for enantioselective enzymatic transformations, enabling procurement of single‑enantiomer intermediates that are otherwise inaccessible via conventional asymmetric synthesis. This contrasts with non‑fluorinated cyclopropane carboxylates, for which fewer efficient enzymatic resolution protocols have been reported due to the absence of the activating gem‑difluoro group that enhances substrate recognition by lipases [1].

Enzymatic resolution
Class-level inference
Lipase desymmetrization >95% ee achievable
Supports procurement of enantiopure gem-difluoro building blocks
Racemate as substrate; non-fluorinated analogues show limited resolution
Chiral Synthesis Biocatalysis Building Block

Preferred Application Scenarios for rac-Sodium (1R,3R)-2,2-Difluoro-3-(hydroxymethyl)cyclopropane-1-carboxylate Based on Quantitative Evidence


Agrochemical Lead Optimization: Improving Pyrethroid‑Type Insecticide Potency

When designing next‑generation pyrethroid mimics, replacing a standard cyclopropane carboxylate with the gem‑difluoro analogue offers a statistically validated, modest increase in insecticidal activity as demonstrated in housefly and mustard beetle assays [1]. This systematic potency gain, although incremental, can be leveraged to reduce the effective dose in field formulations.

Photocontrolled DNA Cleavage Tools for Chemical Biology

The gem‑difluorocyclopropane core, when elaborated with an anthracene or related photoactivatable group, confers light‑switchable DNA cleavage activity. The parent hydroxymethyl‑carboxylate scaffold provides two orthogonal functional handles for introducing DNA‑recognition elements or solubility‑enhancing groups, enabling the construction of sequence‑selective photonucleases [1].

Synthesis of Enantiopure gem‑Difluorocyclopropane Intermediates via Biocatalysis

The racemic sodium salt is an ideal substrate for lipase‑catalyzed kinetic resolution or desymmetrization, delivering single‑enantiomer gem‑difluorocyclopropane building blocks with high enantiomeric excess [1]. Such chiral intermediates are essential for the stereocontrolled synthesis of fluorinated pharmaceuticals and agrochemicals where absolute configuration dictates biological activity.

Physicochemical Property Tuning in Early‑Stage Drug Discovery

The calculated shift in logP (+0.23) and logS (−0.30) relative to the non‑fluorinated analogue makes this compound a valuable tool for systematically probing the impact of gem‑difluorination on membrane permeability, metabolic stability, and off‑target binding without altering the core cyclopropane scaffold [1][2].

Application
Selection Property
Validation Focus
Pyrethroid-type insecticide research
gem-Difluoro cyclopropane scaffold
Reported insecticidal activity context; housefly/mustard beetle assays
Photo-switchable DNA cleavage probe development
Hydroxymethyl and carboxylate handles for anthracene conjugation
Photo-cleavage assay conditions; enantiomer-dependent activity
Chiral gem-difluorocyclopropane intermediate synthesis
Racemate as lipase substrate for kinetic resolution
Enantiomeric excess and resolution protocol scalability
Physicochemical profiling in lead optimization
Calculated logP/logS shift relative to non-fluorinated analogue
Experimental permeability and solubility validation
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